(2,4,5-Trimethoxyphenyl)methanol

Laccase enzyme characterization Ligninolytic enzyme assays Methoxybenzyl alcohol substrate specificity

(2,4,5-Trimethoxyphenyl)methanol (CAS 30038-31-4; synonym 2,4,5-trimethoxybenzyl alcohol, TMBA) is a trisubstituted methoxybenzyl alcohol with molecular formula C10H14O4 and molecular weight 198.22 g/mol. It is a combustible solid with a melting point of 70–72 °C and computed logP (XLogP3) of 1.1, distinguishing it from other regioisomeric trimethoxybenzyl alcohols that are liquids at room temperature.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 30038-31-4
Cat. No. B1331670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,5-Trimethoxyphenyl)methanol
CAS30038-31-4
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CO)OC)OC
InChIInChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3
InChIKeyXJNCXXBIDXLPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4,5-Trimethoxyphenyl)methanol CAS 30038-31-4: Chemical Identity, Key Physicochemical Benchmarks, and Procurement-Relevant Specifications


(2,4,5-Trimethoxyphenyl)methanol (CAS 30038-31-4; synonym 2,4,5-trimethoxybenzyl alcohol, TMBA) is a trisubstituted methoxybenzyl alcohol with molecular formula C10H14O4 and molecular weight 198.22 g/mol [1]. It is a combustible solid with a melting point of 70–72 °C and computed logP (XLogP3) of 1.1, distinguishing it from other regioisomeric trimethoxybenzyl alcohols that are liquids at room temperature [1]. The compound is offered commercially at 97% purity and serves as a synthetic intermediate, an enzyme substrate for ligninolytic enzyme characterization, and a key pharmacophoric building block in medicinal chemistry [2].

Why Generic Substitution of (2,4,5-Trimethoxyphenyl)methanol with Other Methoxybenzyl Alcohols Fails: Regioisomer-Dependent Physicochemical and Functional Consequences


Substituting (2,4,5-trimethoxyphenyl)methanol with other trimethoxybenzyl alcohol regioisomers (e.g., 3,4,5-TMBA or 2,3,4-TMBA) or with dimethoxybenzyl alcohols leads to measurably divergent outcomes in enzyme kinetics, physical handling, and lipophilicity-driven partitioning [1][2]. The 2,4,5-substitution pattern confers the highest laccase oxidation rate among all tested methoxybenzyl alcohols (≫ 2,5-DMBA and all other congeners), a solid physical form at ambient temperature unlike its liquid regioisomers, and an XLogP3 value of 1.1 that differs by 0.5 log units from 3,4,5-TMBA (0.6) [1]. These quantified differences directly impact enzyme assay design, synthetic route selection, and formulation feasibility, making regioisomer interchange scientifically and operationally unsound [1].

Head-to-Head Quantitative Differentiation Evidence for (2,4,5-Trimethoxyphenyl)methanol Against Closest Structural Analogs


Fungal Laccase Oxidation Rate: 2,4,5-TMBA is the Fastest Substrate Among All Tested Methoxybenzyl Alcohol Congeners

In a direct head-to-head comparison of six methoxy-substituted benzyl alcohol congeners using Trametes versicolor fungal laccase, 2,4,5-trimethoxybenzyl alcohol (2,4,5-TMBA) exhibited the highest reaction rate, substantially exceeding all other tested compounds. The reaction rate order was: 2,4,5-TMBA ≫ 2,5-dimethoxybenzyl alcohol (DMBA) > 3,4-DMBA > 3,4,5-TMBA ∼ 2,3,4-TMBA ∼ 2,3-DMBA [1]. The symbol '≫' indicates a quantitatively large and unambiguous rate advantage. The same reactivity hierarchy was observed with horseradish peroxidase [1]. This establishes 2,4,5-TMBA as a superior and kinetically distinct substrate for laccase-based applications where elevated signal-to-noise ratio or rapid turnover is required.

Laccase enzyme characterization Ligninolytic enzyme assays Methoxybenzyl alcohol substrate specificity

Physical Form Differentiation: Solid vs. Liquid State at Ambient Temperature Among Trimethoxybenzyl Alcohol Regioisomers

At standard ambient temperature (20–25 °C), (2,4,5-trimethoxyphenyl)methanol is a crystalline solid with a reported melting point of 70–72 °C [1]. In contrast, its closest regioisomeric analogs, 3,4,5-trimethoxybenzyl alcohol (CAS 3840-31-1) and 2,3,4-trimethoxybenzyl alcohol (CAS 71989-96-3), are liquids with boiling points reported at reduced pressure (228 °C/25 mmHg and 105 °C/25 mmHg, respectively) and no melting point above ambient . The 2,5-dimethoxybenzyl alcohol comparator is a viscous liquid or low-melting solid (mp 45–48 °C) . This solid-versus-liquid distinction has direct practical consequences for laboratory handling, gravimetric dispensing accuracy, and long-term storage stability.

Solid-form handling Weighing accuracy Formulation development

Lipophilicity (XLogP3) Differentiation: 2,4,5-TMBA Exhibits Higher Computed LogP than 3,4,5-TMBA

Computed lipophilicity values (XLogP3) for the two most commonly encountered trimethoxybenzyl alcohol regioisomers reveal a notable difference: 2,4,5-TMBA has an XLogP3 of 1.1, whereas 3,4,5-TMBA has an XLogP3 of 0.6 [1][2]. This 0.5 log unit difference corresponds to an approximately 3.2-fold higher predicted partition coefficient for 2,4,5-TMBA into hydrophobic phases. The difference arises directly from the distinct methoxy substitution pattern on the phenyl ring, which alters the molecular dipole and hydrogen-bonding capacity [1][2].

Lipophilicity Partition coefficient Membrane permeability prediction

D5 Dopamine Receptor Agonist Pharmacophore: The 2,4,5-Trimethoxyphenyl Moiety Enables Selective D5 Receptor Partial Agonism

In a comprehensive medicinal chemistry campaign, forty non-catecholamine pyrimidine derivatives bearing a 2,4,5-trimethoxyphenyl substituent were synthesized and evaluated as selective dopamine D5 receptor (D5R) partial agonists [1]. The most potent compound (5j: 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine) exhibited an EC50 of 269.7 ± 6.6 nM for D5R agonism in a cAMP GloSensor assay in transiently transfected HEK293T cells [1]. This compound also demonstrated microsomal stability >70% at 1 hour, oral bioavailability (plasma Tmax 1 h, Cmax 51.10 ng/mL), brain penetration (brain Cmax 22.54 ng/mL at 0.5 h), and in vivo pro-cognitive efficacy in a scopolamine-induced amnesia model without cytotoxicity up to 10 µM or acute toxicity up to 200 mg/kg [1]. The 2,4,5-trimethoxyphenyl substitution pattern was identified as essential for the D5R selectivity profile; other positional isomers (e.g., 3,4,5- or 2,3,4-trimethoxyphenyl) were not reported to confer comparable D5R selectivity in this series [1].

Dopamine D5 receptor Selective partial agonist 2,4,5-Trimethoxyphenyl pharmacophore

Laccase-Mediated Oxidative Dimerization: A Unique Product Outcome of 2,4,5-TMBA Oxidation

Oxidation of 2,4,5-trimethoxybenzyl alcohol in the presence of laccase yields a dimeric compound as the characteristic product, as confirmed by Sigma-Aldrich's product specification and the primary literature [1]. While the original study reported that methoxy-substituted benzaldehydes were the predominant products of enzymatic oxidation for most methoxybenzyl alcohol congeners studied, the 2,4,5-substitution pattern additionally supports oxidative coupling to dimers under laccase catalysis, a pathway not prominently reported for the corresponding 3,4,5-TMBA or 2,3,4-TMBA regioisomers [1].

Laccase-catalyzed dimerization Oxidative coupling Enzymatic synthesis

Evidence-Backed Application Scenarios Where (2,4,5-Trimethoxyphenyl)methanol Provides a Verifiable Selection Advantage


Laccase and Peroxidase Enzyme Characterization Studies Requiring a High-Turnover, Kinetically Differentiated Substrate

Investigators characterizing fungal laccases, lignin peroxidases, or horseradish peroxidases should select (2,4,5-trimethoxyphenyl)methanol as the benchmark substrate because it demonstrates the highest laccase oxidation rate among the complete set of methoxybenzyl alcohol congeners tested, with a rate substantially exceeding 2,5-DMBA, 3,4-DMBA, 3,4,5-TMBA, 2,3,4-TMBA, and 2,3-DMBA [1]. This kinetic superiority translates into assays with higher signal-to-noise ratios, lower enzyme loadings, and more rapid throughput, all of which are critical for enzyme engineering, inhibitor screening, and redox mediator characterization [1].

Dopamine D5 Receptor-Focused Medicinal Chemistry Libraries Targeting Neurological Disorders

Drug discovery programs seeking selective D5 receptor partial agonists should incorporate the 2,4,5-trimethoxyphenyl moiety as a core pharmacophoric element, as demonstrated by the Kumar et al. (2024) series in which a derivative bearing this motif achieved EC50 269.7 nM at D5R with oral bioavailability, brain penetration, and in vivo pro-cognitive efficacy without observable toxicity [2]. Using (2,4,5-trimethoxyphenyl)methanol as a synthetic building block enables direct access to this validated scaffold. Alternative regioisomers (3,4,5-TMP or 2,3,4-TMP) lack demonstrated D5R selectivity in this chemotype and represent unvalidated substitution choices [2].

Solid-State Formulation, Powder Handling, and Accurate Gravimetric Dispensing Workflows

For laboratories and pilot-scale operations requiring precise gravimetric dosing of methoxybenzyl alcohol intermediates, (2,4,5-trimethoxyphenyl)methanol is the only solid regioisomer at ambient temperature (mp 70–72 °C), whereas 3,4,5-TMBA and 2,3,4-TMBA are liquids at 20–25 °C . This solid form eliminates solvent evaporation losses during weighing, reduces vial adhesion issues associated with viscous liquids, and simplifies storage under inert atmosphere as a free-flowing powder, directly improving weighing accuracy and workflow reliability .

Enzymatic Oxidative Dimerization for Synthesis of Dimeric Aromatic Building Blocks

Synthetic chemists exploring laccase-catalyzed oxidative coupling reactions can exploit the unique product outcome of 2,4,5-TMBA oxidation, which yields a dimeric compound under fungal laccase catalysis—a reaction pathway not prominently observed with 3,4,5-TMBA or 2,3,4-TMBA, which predominantly form the corresponding benzaldehydes . This divergent product profile provides a synthetic entry point to dimeric structures that cannot be accessed by simple regioisomer substitution, expanding the accessible chemical space in enzyme-mediated synthesis programs .

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